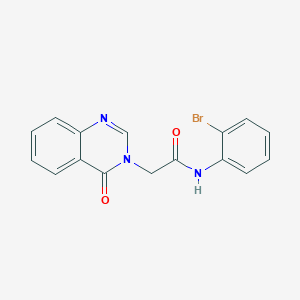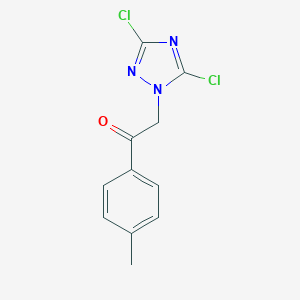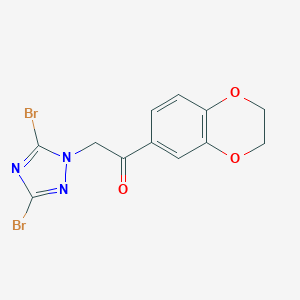
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide, also known as BQA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BQA is a member of the quinazoline family of compounds and has been found to exhibit potent biological activity in a variety of experimental systems.
Wirkmechanismus
The mechanism of action of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide is not fully understood, but it is thought to involve the disruption of cellular processes such as DNA replication and protein synthesis. N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to bind to DNA and inhibit the activity of topoisomerase enzymes, which are involved in the unwinding and replication of DNA.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway, which involves the release of cytochrome c from mitochondria and the activation of caspase enzymes. N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has also been found to inhibit the growth of bacteria and fungi by disrupting cellular processes such as protein synthesis and cell wall synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has a number of advantages and limitations for use in laboratory experiments. One advantage is its potent biological activity, which makes it a useful tool for studying cellular processes such as apoptosis and DNA replication. However, N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be toxic to cells at high concentrations, which can limit its use in some experimental systems. Additionally, the synthesis of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be challenging, which can limit its availability for use in laboratory experiments.
Zukünftige Richtungen
There are a number of future directions for research on N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide. One area of interest is the development of analogs of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide with improved potency and selectivity for specific cellular targets. Another area of interest is the investigation of the potential use of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide as a therapeutic agent for the treatment of cancer and infectious diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide and to understand its potential limitations and toxicities in vivo.
Synthesemethoden
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide can be synthesized using a variety of methods, including the reaction of 2-bromoaniline with 3-amino-2-oxo-4(3H)-quinazolinone in the presence of acetic anhydride and a catalyst such as pyridine. The resulting product can be purified using standard techniques such as column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit potent biological activity in a variety of experimental systems, including cancer cell lines, bacteria, and fungi. N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death, and has also been found to have antimicrobial properties.
Eigenschaften
Produktname |
N-(2-bromophenyl)-2-(4-oxoquinazolin-3(4H)-yl)acetamide |
|---|---|
Molekularformel |
C16H12BrN3O2 |
Molekulargewicht |
358.19 g/mol |
IUPAC-Name |
N-(2-bromophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |
InChI |
InChI=1S/C16H12BrN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21) |
InChI-Schlüssel |
DRZBVZCNOQTXRI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-3,3-dimethyl-2-butanone](/img/structure/B277459.png)
![2-[5-(4-bromophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277460.png)
![1-[5-(4-bromophenyl)-1H-tetrazol-1-yl]-3,3-dimethylbutan-2-one](/img/structure/B277461.png)
![2-[5-(4-chlorophenyl)-1H-tetraazol-1-yl]-1-phenylethanone](/img/structure/B277464.png)

![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-fluorophenyl)ethanone](/img/structure/B277468.png)
![2-[(4,5-Dimethyl-1,3-oxazol-2-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B277469.png)
![N-(2,4-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277470.png)
![Ethyl 4-[(phenylsulfonyl)methyl]benzoate](/img/structure/B277472.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277473.png)
![N-(2,6-dichlorophenyl)-2-[(4,5-dimethyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B277477.png)

